molecular formula C23H27N3O3 B2676967 4-((9H-xanthene-9-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-10-9

4-((9H-xanthene-9-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2676967
CAS No.: 2034377-10-9
M. Wt: 393.487
InChI Key: QGPQNTSFJDUQQE-UHFFFAOYSA-N
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Description

4-((9H-Xanthene-9-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034377-10-9) is a high-purity chemical compound with a molecular formula of C23H27N3O3 and a molecular weight of 393.5 g/mol . This reagent features a xanthene scaffold, a tricyclic structure recognized in medicinal chemistry for its versatile biological activities and its utility in the design of pharmacological tools . Compounds based on the 9H-xanthene-9-carboxamide structure have been identified as potent, orally available positive allosteric modulators of the mGlu1 receptor, making them valuable for fundamental neuroscience research and the study of physiological roles mediated by metabotropic glutamate receptors . Furthermore, the structural features of this molecule, including its carboxamide groups, suggest potential for exploration in other therapeutic areas. Research on various carboxamide derivatives has demonstrated significant anti-cancer potential against human cancer cell lines, indicating that this compound could serve as a useful scaffold in oncology and cell biology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, utilizing appropriate safety protocols.

Properties

IUPAC Name

N,N-dimethyl-4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-25(2)23(28)26-13-11-16(12-14-26)15-24-22(27)21-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)21/h3-10,16,21H,11-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPQNTSFJDUQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((9H-xanthene-9-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic compound with the molecular formula C23H27N3O3C_{23}H_{27}N_{3}O_{3} and a molecular weight of 393.5 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of specific receptors.

Chemical Structure

The compound can be represented structurally as follows:

InChI InChI 1S C23H27N3O3 c1 25 2 23 28 26 13 11 16 12 14 26 15 24 22 27 21 17 7 3 5 9 19 17 29 20 10 6 4 8 18 20 21 h3 10 16 21H 11 15H2 1 2H3 H 24 27 \text{InChI }\text{InChI 1S C23H27N3O3 c1 25 2 23 28 26 13 11 16 12 14 26 15 24 22 27 21 17 7 3 5 9 19 17 29 20 10 6 4 8 18 20 21 h3 10 16 21H 11 15H2 1 2H3 H 24 27 }

Research indicates that compounds related to xanthene derivatives often act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). Specifically, this compound may enhance the activity of mGluR1, which plays a significant role in various neurological functions including synaptic plasticity and neurotransmission .

Pharmacological Properties

  • Receptor Modulation : The compound has shown promise in modulating mGluR1 receptors, which are implicated in the pathophysiology of several neurological disorders including anxiety and depression .
  • Neuroprotective Effects : Preliminary studies suggest that xanthene derivatives may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions .
  • Antioxidant Activity : Some studies have indicated that similar compounds may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Study 1: mGluR1 Modulation

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of xanthene derivatives. The findings suggested that modifications at the carboxamide position significantly enhanced receptor affinity and selectivity for mGluR1 .

Study 2: Neuroprotective Effects

Research conducted on various xanthene derivatives demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted the potential use of these compounds in treating conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
mGluR1 ModulationEnhances receptor activity; potential therapeutic target for anxiety and depression
Neuroprotective EffectsProtects neuronal cells from oxidative stress-induced apoptosis
Antioxidant ActivityExhibits properties that reduce oxidative damage

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

This section evaluates structurally analogous compounds, focusing on substituent variations and their impact on physicochemical properties, bioactivity, and metabolic stability.

Table 1: Key Physicochemical Properties of Selected Xanthene-Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
4-((9H-xanthene-9-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide C₂₃H₂₅N₃O₂ 375.47 3.02 1 4 34.7
N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide C₂₁H₂₄N₂O₂ 336.43 3.02 1 4 34.7
N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide C₂₄H₂₂N₂O₄S 434.51 3.85 1 6 89.8
Diisopropylaminoethyl xanthene-9-carboxylate methobromide C₂₅H₃₃BrN₂O₃ 501.45 4.50 0 5 55.6

Xanthene Carboxamide Derivatives

  • N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (): Shares the xanthene carboxamide core but substitutes the piperidine’s dimethyl group with an ethyl group. This reduces molecular weight (336.43 vs. 375.47) but retains similar logP (3.02) and hydrogen-bonding capacity. The ethyl group may enhance metabolic stability compared to bulkier substituents .
  • N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide (): Introduces a sulfonamide-phenyl group, increasing polar surface area (89.8 Ų) and molecular weight (434.51). The sulfonyl group enhances solubility but may reduce membrane permeability .

Piperidine Carboxamide Derivatives

  • (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (): Replaces the xanthene group with a naphthalene system and tetrahydrofuran. This compound exhibits lower microsomal stability (t₁/₂ < 60 min in human liver microsomes) due to the naphthalene’s susceptibility to oxidation .
  • UK-432097 (): A purine-piperidine carboxamide with a diphenylethylamino group. Its larger structure (C₄₀H₄₇N₁₁O₆) and extended hydrogen-bonding network (PSA > 100 Ų) limit CNS penetration but enhance target selectivity .

Bioactivity and Metabolic Stability

  • Microsomal Stability : Piperidine derivatives with bulky substituents (e.g., tetrahydrofuran in ) show reduced stability, while dimethyl/ethyl groups (as in the target compound) improve resistance to CYP450-mediated metabolism .
  • Target Interaction : Xanthene carboxamides exhibit affinity for proteins with aromatic binding pockets (e.g., kinases, GPCRs), whereas sulfonamide derivatives () may target enzymes with polar active sites .

Limitations of Structural Similarity Predictions

While structural analogs share physicochemical properties, bioactivity can diverge significantly. For example, N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide () and the target compound differ only in piperidine substitution, but this minor change could alter target selectivity or toxicity .

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